Methyl 5-amino-4-nitrothiophene-2-carboxylate

Physicochemical profiling Medicinal chemistry building blocks Lead optimization

Methyl 5-amino-4-nitrothiophene-2-carboxylate (CAS 106850-17-3, MFCD11042337) is a heterocyclic building block belonging to the aminonitrothiophene carboxylate ester class, with molecular formula C₆H₆N₂O₄S and molecular weight 202.19 g/mol. The compound bears three synthetically orthogonal functional groups on a single thiophene core: an amino group at position 5, a nitro group at position 4, and a methyl carboxylate ester at position Key calculated physicochemical properties include LogP of 2.13, polar surface area (PSA) of 126.38 Ų, density of 1.544 g/cm³, and aqueous solubility of approximately 0.67 g/L at 25 °C.

Molecular Formula C6H6N2O4S
Molecular Weight 202.19 g/mol
CAS No. 106850-17-3
Cat. No. B011781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-amino-4-nitrothiophene-2-carboxylate
CAS106850-17-3
Molecular FormulaC6H6N2O4S
Molecular Weight202.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(S1)N)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,7H2,1H3
InChIKeyQNZKSILGWVCZJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Amino-4-Nitrothiophene-2-Carboxylate (CAS 106850-17-3) — Procurement-Relevant Identity and Physicochemical Baseline


Methyl 5-amino-4-nitrothiophene-2-carboxylate (CAS 106850-17-3, MFCD11042337) is a heterocyclic building block belonging to the aminonitrothiophene carboxylate ester class, with molecular formula C₆H₆N₂O₄S and molecular weight 202.19 g/mol . The compound bears three synthetically orthogonal functional groups on a single thiophene core: an amino group at position 5, a nitro group at position 4, and a methyl carboxylate ester at position 2. Key calculated physicochemical properties include LogP of 2.13, polar surface area (PSA) of 126.38 Ų, density of 1.544 g/cm³, and aqueous solubility of approximately 0.67 g/L at 25 °C . Commercially available purity grades range from 95% to 97%, with the compound supplied as a yellow solid requiring storage at 2–8 °C under inert atmosphere protected from light .

Why Methyl 5-Amino-4-Nitrothiophene-2-Carboxylate Cannot Be Interchanged with Regioisomeric or Homologous Aminonitrothiophene Esters


Generic substitution within the aminonitrothiophene-2-carboxylate family is precluded by a convergence of regiochemical and ester-specific factors that jointly govern reactivity, downstream synthetic tractability, and application fitness. The anti-vicinal 5-amino/4-nitro arrangement present in this compound establishes an electron-deficient thiophene core with a push–pull electronic topology that is fundamentally distinct from the 3-amino/5-nitro or 2-amino/5-nitro regioisomers [1]. This substitution pattern directly controls the regioselectivity of cyclocondensation reactions forming fused heterocycles such as thieno[2,3-d]pyrimidines and thieno[3,2-b]pyridines [2]. Furthermore, the methyl ester contributes a LogP of 2.13 and MW of 202.19, whereas the homologous ethyl ester (CAS 1348114-42-0) shifts to MW 216.21, density 1.466 g/cm³, and higher LogP (~2.35 predicted), altering both reaction stoichiometry and partitioning behavior in biological assays . The free carboxylic acid analog (CAS 204326-36-3) introduces an additional ionizable site requiring protection/deprotection steps that are absent when the methyl ester is used directly . These multi-parameter differentials mean that substituting any close analog—even one differing by a single methylene unit or an amino-group positional shift—requires complete re-optimization of synthetic routes and may yield divergent biological outcomes.

Quantitative Differentiation Evidence: Methyl 5-Amino-4-Nitrothiophene-2-Carboxylate vs. Closest Analogs


Ester-Dependent Physicochemical Profile: Methyl Ester (Target) vs. Ethyl Ester Homolog

The methyl ester (CAS 106850-17-3) offers a measurably lower molecular weight and adjusted lipophilicity compared to its ethyl ester homolog (CAS 1348114-42-0), parameters that directly influence fragment-based screening hit rates and pharmacokinetic starting points. The methyl ester has MW 202.19, LogP 2.13, and density 1.544 g/cm³ , while the ethyl ester carries MW 216.21 (Δ +14.02 Da, a ~7% mass increase per molecule) and a lower density of 1.466 g/cm³ . The methyl ester's aqueous solubility of 0.67 g/L at 25 °C provides a quantitative baseline for formulation solvent selection .

Physicochemical profiling Medicinal chemistry building blocks Lead optimization

Regioisomeric Differentiation: 5-Amino-4-Nitro (Target) vs. 3-Amino-4-Nitro Substitution Pattern

The 5-amino-4-nitro substitution pattern of the target compound positions the amino group para to the ester, creating a distinct electronic push–pull system that differs fundamentally from the 3-amino-4-nitro regioisomer (CAS 80621-56-3), where the amino and nitro groups are ortho to each other . In the target compound, the 5-NH₂ / 4-NO₂ arrangement directs electrophilic cyclocondensation toward thieno[2,3-d]pyrimidine formation, whereas the 3-amino-4-nitro regioisomer would favor thieno[3,4-d]pyrimidine or thieno[3,2-d]pyrimidine scaffolds [1]. NMR characterization confirms the target compound's regiochemical identity: ¹H NMR (400 MHz, DMSO-d₆) δ 3.77 (s, 3H, OCH₃), 7.75 (s, 1H, thiophene H-3), 9.06 (br s, 2H, NH₂) . The single aromatic proton signal at δ 7.75 is consistent with the 4-nitro-5-amino substitution pattern and distinguishable from the 3-amino-4-nitro isomer's expected two-proton or differently shifted signals.

Regioselective synthesis Thienopyrimidine Cyclocondensation

Nitrothiophene vs. Nitrofuran Scaffold Potency Advantage: Class-Level Antileishmanial SAR

In a systematic parallel synthesis and screening study of 53 nitro derivatives against Leishmania donovani, nitrothiophene-containing analogs demonstrated superior potency compared to their direct nitrofuran counterparts [1]. The study identified six compounds with IC₅₀ values lower than standard drugs (pentavalent antimonials). The enhanced activity of nitrothiophenes was mechanistically attributed to the ability of the thiophene sulfur atom to accommodate electrons from the nitro group, facilitating bioreductive activation and subsequent free-radical formation lethal to parasites—a property weaker in the oxygen-heterocycle nitrofuran analogs [1]. While methyl 5-amino-4-nitrothiophene-2-carboxylate itself was not the specific compound screened, its 5-nitrothiophene-2-carboxylate core is the identical pharmacophoric scaffold from which the active derivatives were elaborated through hydrazide formation at the ester position [2].

Antileishmanial Nitroheterocycle SAR Neglected tropical diseases

Procurement Classification: Protein Degrader Building Block Designation vs. Generic Heterocycle Intermediates

Methyl 5-amino-4-nitrothiophene-2-carboxylate is explicitly classified by commercial suppliers under the 'Protein Degrader Building Blocks' product family [1], distinguishing it from generic aminonitrothiophene intermediates sold solely for traditional heterocyclic synthesis. This classification reflects the compound's three-point synthetic handle architecture—amino (for amide coupling or heterocycle fusion), nitro (for reduction to amine or participation in charge-transfer), and methyl ester (for hydrolysis to carboxylic acid linker attachment)—which maps onto the modular design requirements of PROTAC and molecular glue degrader scaffolds . In contrast, regioisomers such as methyl 3-amino-4-nitrothiophene-2-carboxylate (CAS 80621-56-3) are not marketed under this category .

PROTAC Targeted protein degradation Heterobifunctional degrader

Storage and Handling Requirements: Light Sensitivity and Inert Atmosphere Necessity

Methyl 5-amino-4-nitrothiophene-2-carboxylate requires storage at 2–8 °C, protected from light, and maintained under inert atmosphere . These storage constraints reflect the compound's inherent photochemical and oxidative sensitivity arising from the electron-rich amino group in conjugation with the electron-deficient nitrothiophene core. In comparison, simpler mono-substituted thiophene building blocks—such as methyl thiophene-2-carboxylate (no amino/nitro groups) or 2-nitrothiophene (no amino/ester)—can typically be stored at ambient temperature without special light protection . The requirement for cold-chain shipping (normal shipping temperature category, but cold storage upon receipt) is a procurement-relevant logistical parameter that differentiates this compound from less functionalized thiophene intermediates.

Stability Storage conditions Procurement specifications

Validated Application Scenarios for Methyl 5-Amino-4-Nitrothiophene-2-Carboxylate Based on Differential Evidence


Targeted Protein Degradation (PROTAC) Library Synthesis Using Orthogonal Tri-Functional Handle Architecture

The compound's three chemically orthogonal functional groups—methyl ester (hydrolyzable to carboxylic acid for linker conjugation), 5-amino group (amide bond formation or diazotization), and 4-nitro group (reducible to secondary amine or retained as an electron-withdrawing motif)—map directly onto the modular architecture required for heterobifunctional degrader assembly. Its explicit classification as a Protein Degrader Building Block by commercial vendors [1] supports procurement for PROTAC library generation. The methyl ester LogP of 2.13 places the thiophene core in a lipophilicity range compatible with cell-permeable degrader design .

Antiparasitic Lead Generation Leveraging the Nitrothiophene Scaffold Advantage Over Nitrofurans

For antileishmanial and antitrypanosomal discovery programs, selection of the nitrothiophene-2-carboxylate ester as starting material provides the scaffold shown to be more potent than nitrofuran analogs due to sulfur-mediated enhancement of nitroreductase-dependent bioactivation [2]. The methyl ester can be directly converted to hydrazide derivatives (as demonstrated in the 53-compound L. donovani screening study) or to carboxamide analogs for narrow-spectrum antibacterial programs targeting Gram-negative efflux pump vulnerabilities, where nitrothiophene carboxamides achieved MIC < 0.3 µg/mL against E. coli ΔacrB strains [3].

Thieno[2,3-d]pyrimidine Fused Heterocycle Synthesis via Regioselective Cyclocondensation

The 5-amino-4-nitro substitution pattern directs cyclocondensation with reagents providing the C–N fragment for pyrimidine ring fusion specifically toward thieno[2,3-d]pyrimidine scaffolds, a privileged kinase-inhibitor chemotype [4]. The regioisomeric purity of the starting aminonitrothiophene carboxylate is the critical determinant of annulation regiochemistry; use of the 3-amino-4-nitro regioisomer would instead yield thieno[3,4-d]pyrimidine or thieno[3,2-d]pyrimidine isomers [4]. The methyl ester offers the lowest MW ester option (202.19 vs. 216.21 for ethyl ester), maximizing atom economy when the ester is ultimately removed or converted in downstream steps .

Conductive Polymer Precursor and Organic Electronic Material Development

The electron-deficient thiophene core combined with the amino–nitro redox pair enables this compound to serve as a precursor for organic semiconductor materials. The push–pull electronic configuration supports oxidative electropolymerization and the generation of conjugated polymers with tunable band gaps. The stepwise catalytic hydrogenation of the nitro group allows controlled reduction to adjust the polymer's electronic properties . This application leverages the specific regioisomeric arrangement (5-NH₂ / 4-NO₂) that is not replicated by the 3-amino-4-nitro or 2-amino-5-nitro regioisomers.

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